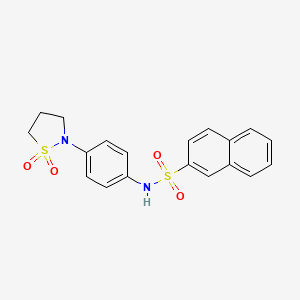

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

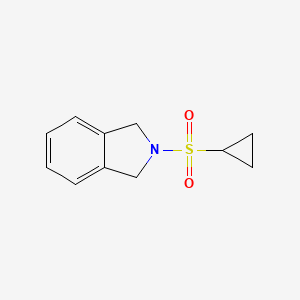

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their SO2NH2 group. They are widely used in medicine for their antibacterial properties .

Molecular Structure Analysis

The compound contains a naphthalene ring, a common structure in many organic compounds, attached to a sulfonamide group. It also contains a phenyl ring attached to an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen .Applications De Recherche Scientifique

Anticancer Applications : A study focused on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives, including compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide. These compounds displayed potent cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF‐7. The study highlights the potential use of such compounds in cancer treatment due to their low toxicity in normal human cells and ability to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Binding Studies : Another research utilized N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound related to this compound, for studying the binding of p-hydroxybenzoic acid esters to bovine serum albumin. The study indicates the potential of such compounds in understanding binding mechanisms in biological systems (Jun et al., 1971).

Enzyme Inhibition and Potential Pharmaceutical Applications : Sulfonamide derivatives of dagenan chloride, similar in structure to this compound, were evaluated for their enzyme inhibition activity. These compounds showed good inhibition of lipoxygenase and α-glucosidase enzymes, suggesting their potential as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Use in Fuel Cell Applications : Sulfonated naphthalene dianhydride based polyimide copolymers, related to the compound , were studied for their application in proton-exchange-membrane fuel cells. These materials demonstrated potential due to their properties like water sorption, proton conductivity, and stability (Einsla et al., 2005).

Photolysis and Chemosensory Applications : A study on the photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane highlights the potential of related sulfonamide compounds in analytical chemistry and as fluorescent chemosensors (Aoki et al., 2009).

Propriétés

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-26(23)13-3-12-21(26)18-9-7-17(8-10-18)20-27(24,25)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20H,3,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVULFOKSGVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2,7-diphenylthiazolo[3,2-a]pyrimidin-4-ium benzenesulfonate](/img/structure/B2931024.png)

![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2931025.png)

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2931026.png)

![N-(3-chloro-4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2931030.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2931036.png)

![1-[(Tert-butoxy)carbonyl]-3-oxo-decahydroquinoxaline-6-carboxylic acid](/img/structure/B2931039.png)

![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)